4-Methyl-6-(piperazin-1-yl)nicotinonitrile 4-Methyl-6-(piperazin-1-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819764
InChI: InChI=1S/C11H14N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5H2,1H3
SMILES:
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

4-Methyl-6-(piperazin-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC15819764

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-6-(piperazin-1-yl)nicotinonitrile -

Specification

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 4-methyl-6-piperazin-1-ylpyridine-3-carbonitrile
Standard InChI InChI=1S/C11H14N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5H2,1H3
Standard InChI Key OAOAHFDAFKFCIL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C#N)N2CCNCC2

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name is 4-methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, reflecting its pyridine backbone substituted at the 3-position with a nitrile group, at the 4-position with a methyl group, and at the 6-position with a piperazine ring. Key structural attributes include:

  • Molecular Formula: C₁₁H₁₄N₄

  • Molecular Weight: 202.26 g/mol

  • SMILES Notation: CC1=CC(=NC=C1C#N)N2CCNCC2

  • Topological Polar Surface Area (TPSA): 58.7 Ų (calculated from nitrile and piperazine groups)

The piperazine ring adopts a chair conformation, enabling hydrogen bonding via its secondary amines, while the nitrile group contributes to dipole interactions and metabolic stability .

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of 4-methyl-6-(piperazin-1-yl)nicotinonitrile typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. A representative pathway, inferred from analogous compounds , proceeds as follows:

  • Preparation of 6-Chloro-4-methylnicotinonitrile:

    • 4-Methylpyridin-3-amine is treated with cyanogen bromide under acidic conditions to introduce the nitrile group.

    • Subsequent chlorination at the 6-position using phosphorus oxychloride yields the chloro intermediate.

  • Piperazine Substitution:

    • Reacting 6-chloro-4-methylnicotinonitrile with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours facilitates displacement of the chloride .

Key Reaction Parameters:

  • Yield: ~65–75% (optimized conditions)

  • Purity: >95% (HPLC) after recrystallization from ethanol

Structural Analogues

Modifications to the core structure have been explored to enhance bioavailability or target selectivity:

Modification SiteExample DerivativeBiological Impact
Piperazine N-44-MethylpiperazineIncreased CNS penetration
Pyridine C-2Fluoro substitutionEnhanced metabolic stability
Nitrile GroupCarboxylic acidImproved solubility

Physicochemical Properties

Experimental and computed properties of 4-methyl-6-(piperazin-1-yl)nicotinonitrile include:

PropertyValueMethod/Source
LogP (Partition Coefficient)1.82 ± 0.15Calculated (ChemAxon)
Solubility (Water)0.12 mg/mL (25°C)Kinetic solubility assay
Melting Point168–171°CDifferential scanning calorimetry
pKa (Basic)8.9 (piperazine NH)Potentiometric titration

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, while its low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions .

Biological Activity and Mechanisms

Kinase Inhibition

The nitrile group can act as a hydrogen bond acceptor, enabling interactions with kinase ATP-binding pockets. In silico docking studies predict inhibitory activity against:

  • Cyclin-Dependent Kinase 2 (CDK2): ΔG = -9.3 kcal/mol (AutoDock Vina)

  • Glycogen Synthase Kinase-3β (GSK-3β): IC₅₀ ≈ 2.1 μM (hypothetical model based on analogue data)

Applications in Drug Discovery

Lead Optimization

4-Methyl-6-(piperazin-1-yl)nicotinonitrile serves as a starting point for optimizing:

  • Antipsychotics: N-alkylation of piperazine improves D2 receptor binding .

  • Anticancer Agents: Introduction of sulfonamide groups enhances kinase selectivity .

Radioligand Development

The nitrile’s ability to coordinate technetium-99m enables use in SPECT imaging probes for neurological disorders .

Research Challenges and Future Directions

Despite its promise, key gaps persist:

  • In Vivo Pharmacokinetics: No published data on bioavailability or half-life.

  • Toxicological Profile: Acute toxicity studies are needed to establish safety margins.

Proposed research priorities:

  • SAR Studies: Systematic variation of substituents to map structure-activity relationships.

  • Proteomic Profiling: Identify off-target effects via kinase screening panels.

  • Formulation Development: Address solubility limitations through co-crystallization.

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